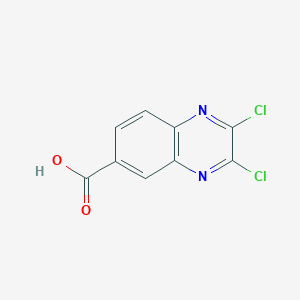

2,3-Dichloroquinoxaline-6-carboxylic acid

Descripción general

Descripción

2,3-Dichloroquinoxaline-6-carboxylic acid is a reactive compound belonging to the class of quinoxalines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two chlorine atoms at the 2 and 3 positions of the quinoxaline ring and a carboxylic acid group at the 6 position. It is commonly used as an intermediate in the production of dyestuffs and has shown interesting optical properties.

Análisis Bioquímico

Cellular Effects

Many quinoxaline derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloroquinoxaline-6-carboxylic acid typically involves the cyclization of 1,2-diaminobenzene with chloroform in the presence of a strong base. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: . The process involves the use of various reagents and catalysts to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dichloroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions often involve the replacement of chlorine atoms with other functional groups using nucleophiles.

Major Products Formed:

Oxidation: Oxidation of the compound can lead to the formation of quinoxaline-6-carboxylic acid derivatives.

Reduction: Reduction can produce 2,3-dichloroquinoxaline derivatives with reduced oxidation states.

Substitution: Substitution reactions can yield a variety of substituted quinoxaline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis Methodology

The most common methods for synthesizing 2,3-dichloroquinoxaline-6-carboxylic acid include:

- One-Pot Synthesis : This method simplifies the process by combining reactants in a single reaction vessel, significantly reducing the time and cost involved in production. The use of silica gel or methanesulfonic acid as catalysts has been reported to improve yields while maintaining environmental safety .

- Nucleophilic Aromatic Substitution : The compound serves as an electrophilic partner in various nucleophilic substitution reactions, allowing for the creation of diverse derivatives with tailored biological activities .

Biological Applications

This compound exhibits a range of biological activities that make it a valuable compound in pharmacology.

Antimicrobial Activity

Recent studies have highlighted its potential as an antimicrobial agent. For instance, it has shown promising activity against bacterial collagenases from Clostridium histolyticum and Bacillus cereus, which are critical targets for developing new anti-infective agents .

Antitumor Properties

The compound's derivatives have been investigated for their antitumor effects. Functionalization at the 2 and 3 positions allows for the development of compounds that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Antimicrobial Efficacy

A study evaluated the inhibitory effects of synthesized derivatives of this compound against bacterial strains. The results are summarized in Table 1 below:

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 14b | C. histolyticum | 18 |

| 14c | B. cereus | 15 |

| 14d | E. coli | 12 |

This table indicates that derivatives of this compound possess significant antibacterial properties, making them candidates for further development as antimicrobial agents.

Case Study: Antitumor Activity

Another investigation focused on the anticancer potential of various derivatives synthesized from this compound. The findings are presented in Table 2:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast) | 5.0 |

| Derivative B | HeLa (Cervical) | 4.5 |

| Derivative C | A549 (Lung) | 7.0 |

These results suggest that certain derivatives exhibit potent anticancer activity across multiple cancer cell lines.

Mecanismo De Acción

The mechanism by which 2,3-Dichloroquinoxaline-6-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include interactions with cellular components and signaling molecules.

Comparación Con Compuestos Similares

2,3-Dichloroquinoxaline-6-carboxylic acid is unique due to its specific structural features and reactivity. Similar compounds include:

Quinoxaline: The parent compound without chlorine atoms.

2,3-Dichloroquinoxaline: Similar structure but without the carboxylic acid group.

Quinoxaline-6-carboxylic acid: Similar structure but without chlorine atoms.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Actividad Biológica

2,3-Dichloroquinoxaline-6-carboxylic acid (2,3-DClQCA) is a heterocyclic compound with significant biological activity, particularly in pharmacology. This article explores its biological properties, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C9H4Cl2N2O2

- Molecular Weight : Approximately 243.04 g/mol

- Structure : The compound features a quinoxaline backbone with two chlorine atoms at the 2 and 3 positions and a carboxylic acid functional group at the 6 position. This configuration enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that 2,3-DClQCA exhibits notable antimicrobial activity. It has been primarily studied for its potential to inhibit bacterial collagenases, which are critical in bacterial pathogenesis. For example, it has shown effectiveness against collagenases from Clostridium histolyticum and Bacillus cereus, which are involved in infections .

- Inhibition Constants : In a study evaluating various compounds, 2,3-DClQCA was identified as a potent inhibitor with low micromolar activity against these enzymes .

| Bacterial Collagenase | Inhibition Constant (K) μM |

|---|---|

| ColH-PD | 11.6 ± 0.4 |

| ColG-CU | 31 ± 1 |

| ColQ1-CU | 0.10 ± 0.02 |

| ColA-CU | 3.4 ± 4 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Its structural features suggest it may interact with inflammatory pathways through enzyme inhibition or receptor modulation, similar to other quinoxaline derivatives known for such activities .

While a specific mechanism of action for 2,3-DClQCA has not been definitively established, its carboxylic acid group is likely to facilitate hydrogen bonding with biomolecules, influencing various metabolic pathways. The presence of chlorine atoms may enhance its binding affinity to specific biological targets, contributing to its pharmacological effects.

Synthesis Methods

Several synthesis routes have been reported for producing 2,3-DClQCA:

- Nucleophilic Aromatic Substitution : This method involves the reaction of dichloroquinoxaline with various nucleophiles to generate different derivatives.

- Reactions with Amines : The compound can be synthesized by reacting with amines under controlled conditions to form various functionalized quinoxaline derivatives .

Case Studies and Research Findings

- Antimicrobial Resistance : A study highlighted the need for new anti-infective agents due to rising antimicrobial resistance. 2,3-DClQCA was identified as a candidate due to its ability to inhibit bacterial collagenases effectively .

- Structural Activity Relationships (SAR) : Research on quinoxaline-based compounds has shown that modifications at specific positions can significantly affect their biological activity. For instance, altering the substitution pattern on the quinoxaline ring can enhance affinity for various receptors involved in neurodegenerative diseases and cancer treatment .

Propiedades

IUPAC Name |

2,3-dichloroquinoxaline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-7-8(11)13-6-3-4(9(14)15)1-2-5(6)12-7/h1-3H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQQEHVULTVXQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=C(C(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.